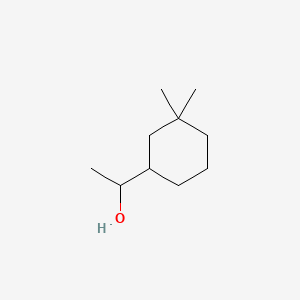
1-(3,3-dimethylcyclohexyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,3,3-Trimethylcyclohexanemethanol: is an organic compound with the molecular formula C10H20OThis compound is a colorless crystalline solid and is widely used in various applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of Alpha-Pinene: One common method to synthesize alpha,3,3-trimethylcyclohexanemethanol involves the oxidation of alpha-pinene.
Chlorination and Base-Catalyzed Cyclization of P-Anisole: Another method involves the chlorination of p-anisole followed by base-catalyzed cyclization.
Industrial Production Methods: Industrial production of alpha,3,3-trimethylcyclohexanemethanol typically follows the same synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, ensuring the production of high-purity menthol suitable for commercial use .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Alpha,3,3-trimethylcyclohexanemethanol can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.
Major Products:
Oxidation Products: Various ketones and aldehydes.
Reduction Products: Different alcohol derivatives.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Alpha,3,3-trimethylcyclohexanemethanol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems, particularly its cooling sensation and interaction with sensory receptors.
Medicine: Utilized in topical formulations for its analgesic and anti-inflammatory properties.
Industry: Employed in the production of flavors, fragrances, and cosmetics.
Mecanismo De Acción
The cooling sensation of alpha,3,3-trimethylcyclohexanemethanol is primarily due to its interaction with the transient receptor potential cation channel subfamily M member 8 (TRPM8). This receptor is activated by cold temperatures and menthol, leading to a cooling sensation. The compound binds to the receptor, causing a conformational change that triggers the sensation of cold .
Comparación Con Compuestos Similares
Menthone: Another compound with a minty aroma but differs in its chemical structure.
Isomenthol: A stereoisomer of menthol with similar properties but different spatial arrangement.
Neomenthol: Another stereoisomer with distinct sensory properties.
Uniqueness: Alpha,3,3-trimethylcyclohexanemethanol is unique due to its strong cooling sensation and widespread use in various applications. Its ability to interact with sensory receptors sets it apart from other similar compounds .
Propiedades
Número CAS |
25225-09-6 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
1-(3,3-dimethylcyclohexyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-8(11)9-5-4-6-10(2,3)7-9/h8-9,11H,4-7H2,1-3H3 |
Clave InChI |
BVUYQSFBRKUJNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCC(C1)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















